molecular formula C10H16N4S2 B12557625 3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione CAS No. 193693-18-4

3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione

Cat. No.: B12557625
CAS No.: 193693-18-4
M. Wt: 256.4 g/mol
InChI Key: WIYQTHANQLRZFY-UHFFFAOYSA-N
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Description

3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a heptyl chain and a triazolothiadiazole core, contributes to its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione typically involves the reaction of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various carboxylic acids in the presence of phosphorus oxychloride (POCl₃) . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazolothiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated triazolothiadiazoles.

Scientific Research Applications

3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is unique due to its heptyl chain, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This property makes it a promising candidate for drug development.

Properties

CAS No.

193693-18-4

Molecular Formula

C10H16N4S2

Molecular Weight

256.4 g/mol

IUPAC Name

3-heptyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione

InChI

InChI=1S/C10H16N4S2/c1-2-3-4-5-6-7-8-11-12-9-14(8)13-10(15)16-9/h2-7H2,1H3,(H,13,15)

InChI Key

WIYQTHANQLRZFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NN=C2N1NC(=S)S2

Origin of Product

United States

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